Tert-butyl 4-[3-cyano-6-(furan-2-yl)pyridin-2-yl]piperazine-1-carboxylate
Description
Tert-butyl 4-[3-cyano-6-(furan-2-yl)pyridin-2-yl]piperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with a cyano group, a furan ring, and a pyridine ring
Properties
IUPAC Name |
tert-butyl 4-[3-cyano-6-(furan-2-yl)pyridin-2-yl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3/c1-19(2,3)26-18(24)23-10-8-22(9-11-23)17-14(13-20)6-7-15(21-17)16-5-4-12-25-16/h4-7,12H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVYYGTGFUZNCPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=CC(=N2)C3=CC=CO3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[3-cyano-6-(furan-2-yl)pyridin-2-yl]piperazine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyridine ring: This can be achieved through a condensation reaction involving appropriate starting materials such as aldehydes and amines.
Introduction of the cyano group: This step often involves the use of cyanating agents like cyanogen bromide or sodium cyanide under controlled conditions.
Attachment of the furan ring: This can be done via a Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and boronic acids.
Formation of the piperazine ring: This step typically involves the cyclization of appropriate diamines.
Introduction of the tert-butyl group: This is usually achieved through a tert-butylation reaction using tert-butyl chloroformate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-[3-cyano-6-(furan-2-yl)pyridin-2-yl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under the influence of oxidizing agents like hydrogen peroxide.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Furanones.
Reduction: Amines.
Substitution: Halogenated or nitrated pyridine derivatives.
Scientific Research Applications
Tert-butyl 4-[3-cyano-6-(furan-2-yl)pyridin-2-yl]piperazine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological processes, including enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of tert-butyl 4-[3-cyano-6-(furan-2-yl)pyridin-2-yl]piperazine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The cyano group and the furan ring can interact with biological targets through hydrogen bonding, π-π interactions, and other non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Tert-butyl 4-[3-cyano-6-(furan-2-yl)pyridin-2-yl]piperazine-1-carboxylate is unique due to the presence of the cyano group and the furan ring, which confer specific chemical properties and reactivity. These features make it distinct from other piperazine derivatives and enhance its potential for various applications.
Biological Activity
Tert-butyl 4-[3-cyano-6-(furan-2-yl)pyridin-2-yl]piperazine-1-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of piperazine derivatives, characterized by the presence of a tert-butyl group, a cyano group, a furan ring, and a pyridine ring. The following sections will explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Molecular Formula
- C : 19
- H : 22
- N : 4
- O : 3
Structural Features
The compound's structure includes:
- A piperazine ring, which is a six-membered ring containing two nitrogen atoms.
- A cyano group (C≡N), which may contribute to its reactivity and interaction with biological targets.
- A furan ring , providing additional aromatic character and potential for interactions with biomolecules.
- A pyridine ring , known for its role in various pharmacological activities.
Preliminary studies have indicated that this compound interacts with various biological targets, potentially influencing multiple pathways. Some of the proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can alter cellular functions.
- Receptor Modulation : It may act as an antagonist or agonist at certain receptors, influencing neurotransmitter systems.
- Antioxidant Activity : The presence of the furan ring could provide antioxidant properties, protecting cells from oxidative stress.
Therapeutic Potential
The biological activity of this compound suggests several therapeutic applications:
- Antitumor Activity : Early research indicates potential cytotoxic effects against various cancer cell lines, suggesting its use in oncology.
- Anticonvulsant Properties : Similar piperazine derivatives have shown promise in treating epilepsy, indicating a possible role for this compound in seizure management.
- Neuroprotective Effects : Given its interaction with neurotransmitter systems, it may have applications in neurodegenerative diseases.
Case Studies and Research Findings
Recent studies have explored the biological effects of this compound:
-
Antitumor Studies :
- In vitro assays demonstrated that this compound exhibited significant cytotoxicity against human cancer cell lines such as HeLa and MCF7, with IC50 values indicating effective dose ranges for therapeutic application .
- Neuropharmacological Research :
- Mechanistic Studies :
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| Tert-butyl 4-(3-cyanopyridin-2-yl)piperazine-1-carboxylate | Similar piperazine and cyano groups | Lacks furan substitution |
| Tert-butyl 4-(6-amino-pyridin-2-yl)piperazine-1-carboxylate | Contains amino instead of cyano | Potentially different biological activity |
| Tert-butyl 4-(5-chloro-pyridin-3-yl)piperazine-1-carboxylate | Chlorine substitution | May exhibit different receptor selectivity |
The comparative analysis indicates that the unique combination of functional groups in this compound may confer distinct pharmacological properties compared to structurally similar compounds.
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound to achieve high purity (>95%)?
The synthesis requires precise control of reaction parameters. For example:
- Temperature : Microwave-assisted Suzuki-Miyaura coupling at 100°C improves reaction efficiency and yield (91% reported) compared to traditional heating .
- Solvent system : Use of toluene/ethanol mixtures with aqueous sodium carbonate facilitates cross-coupling reactions .
- Purification : Silica gel chromatography (e.g., 0–40% ethyl acetate in petroleum ether) ensures removal of boronate or palladium catalyst residues . Analytical validation via HPLC and H NMR is critical to confirm purity .
Q. Which spectroscopic techniques are most reliable for structural confirmation, and what spectral markers should researchers prioritize?
- H NMR : Key signals include the tert-butyl singlet at δ 1.46 ppm and furan protons (δ 6.3–7.6 ppm). Piperazine protons appear as broad multiplets (δ 3.0–3.5 ppm) .
- LCMS : A molecular ion peak at m/z 372.2 [M+H] confirms the molecular weight .
- IR Spectroscopy : Cyano group absorption near 2200 cm and carbonyl stretches (~1680 cm^{-1) are critical markers .
Q. How does the furan-2-yl substituent influence the compound’s reactivity in nucleophilic substitution reactions?
The electron-rich furan ring enhances electrophilic aromatic substitution (EAS) at the 5-position. However, steric hindrance from the tert-butyl group may reduce reactivity at the piperazine nitrogen. Comparative studies with phenyl or thiophene analogs show furan derivatives exhibit faster reaction kinetics in palladium-catalyzed couplings .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo models for this compound?
- Dose-response calibration : Ensure in vivo dosages account for metabolic degradation (e.g., cytochrome P450 interactions). Pharmacokinetic studies using C-labeled analogs can track bioavailability .
- Solubility adjustments : Replace DMSO with cyclodextrin-based carriers to improve aqueous solubility and reduce cytotoxicity artifacts .
- Control for off-target effects : Use CRISPR-edited cell lines to validate target-specific interactions .
Q. What strategies are effective for modifying the 3-cyano group to enhance binding affinity while maintaining metabolic stability?
- Bioisosteric replacement : Substitute the cyano group with a trifluoroacetamido group (log P reduction by 0.5) to improve membrane permeability without compromising hydrogen-bonding capacity .
- Prodrug approaches : Convert the cyano group to a masked amine (e.g., Boc-protected) for pH-dependent activation in target tissues .
- Metabolic stability assays : Incubate derivatives with liver microsomes to identify vulnerable sites; fluorination at the pyridine ring reduces oxidative metabolism .
Q. How can in silico modeling predict the compound’s interaction with biological targets lacking crystallographic data?
- Molecular docking : Use AutoDock Vina with homology models of related receptors (e.g., serotonin 5-HT). Prioritize piperazine-furan π-π stacking and hydrogen bonding with the cyano group .
- MD simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories; root-mean-square deviation (RMSD) <2 Å indicates stable binding .
- QSAR models : Corrogate substituent electronegativity (Hammett σ values) with IC data to optimize potency .
Data Analysis and Optimization
Q. What statistical methods are recommended for analyzing discrepancies in IC values across independent studies?
- Grubbs’ test : Identify outliers in dose-response datasets (α=0.05) .
- ANOVA with Tukey post-hoc : Compare variances between cell lines (e.g., HEK293 vs. CHO) .
- Hill slope analysis : Non-sigmoidal curves may indicate allosteric modulation or assay interference .
Q. How can researchers optimize reaction conditions to scale up synthesis without compromising yield?
- Flow chemistry : Continuous reactors reduce side reactions (e.g., tert-butyl deprotection) observed in batch processes .
- DoE (Design of Experiments) : Use a 3 factorial design to optimize Pd catalyst loading (0.5–2 mol%) and temperature (80–120°C) .
- In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of intermediate formation .
Comparative Studies
Q. How do structural analogs with bromine or fluorine substitutions at the pyridine ring compare in terms of pharmacokinetic profiles?
| Substituent | Log P | t (hr) | Plasma Protein Binding (%) |
|---|---|---|---|
| 3-CN | 2.1 | 4.2 | 89 |
| 3-Br | 2.8 | 3.1 | 92 |
| 3-F | 1.9 | 5.5 | 85 |
| Bromine increases lipophilicity but reduces half-life due to faster hepatic clearance. Fluorine improves metabolic stability but requires dose adjustments for CNS penetration . |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
